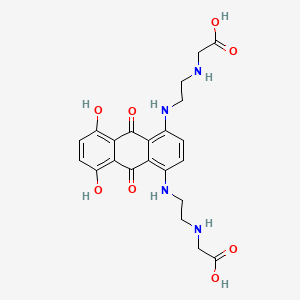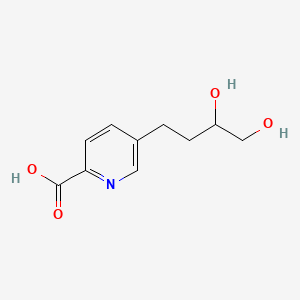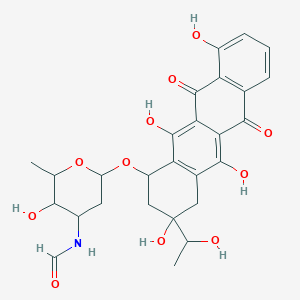![molecular formula C12H14BrCl2O4P B1195259 [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate CAS No. 33399-00-7](/img/structure/B1195259.png)
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate (2-BDE-DTP) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a relatively new compound, having been synthesized in the late 1990s, and is primarily used for its unique properties in biochemical and physiological applications.
科学的研究の応用
Environmental Occurrence and Health Risks
Emerging Contaminant Tris(1,3-dichloro-2-propyl)phosphate (TDCPP)
TDCPP is a widely used halogen-containing organophosphorus chemical, employed as an additive flame retardant in various consumer products. It has been found ubiquitous in environmental media and associated with several health risks. Research demonstrates its presence in human samples (semen, breast milk, blood, placenta, and urine) and suggests potential health effects from exposure. TDCPP has shown acute, developmental, reproductive, and endocrine-disrupting toxicity in animal studies, raising global concern about its health implications (Chen Wang et al., 2020).
Agricultural and Environmental Impacts
Phosphate Fertilizers and Trace Elements
The application of phosphate fertilizers can introduce potentially hazardous trace elements (e.g., arsenic, cadmium, lead) into croplands. While the impact on trace element accumulation in soils has been limited and localized, there's significant variation in plant uptake depending on application rates and soil/plant characteristics. This highlights the need for careful assessment of environmental risks associated with long-term phosphate fertilizer applications (W. Jiao et al., 2012).
Material Science and Engineering Applications
Brominated Phosphate Flame Retardants
A brominated phosphate compound was evaluated as a flame retardant in polycarbonate and various blends, demonstrating significant effectiveness and synergy when combined with bromine and phosphorus. Its application not only enhanced fire resistance but also acted as a processing aid, improving extrusion output, lowering injection molding temperatures, and reducing energy consumption. This showcases the multifaceted benefits of incorporating such compounds into material formulations for enhanced performance and sustainability (Joseph. Green, 1994).
特性
IUPAC Name |
[2-bromo-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKAVSHIKNMAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058056 |
Source


|
| Record name | Bromfenvinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33399-00-7 |
Source


|
| Record name | Bromfenvinfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33399-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromfenvinphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)vinyl diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
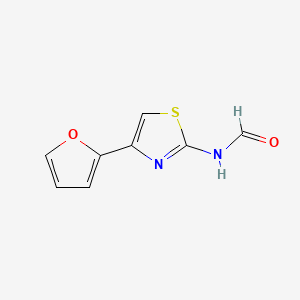
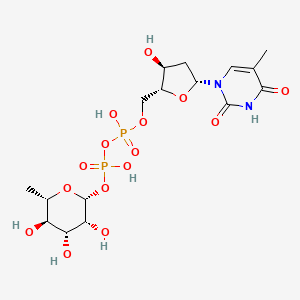





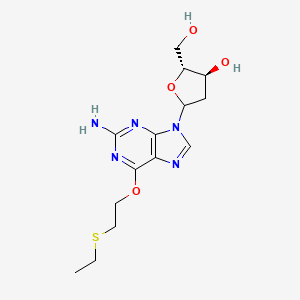
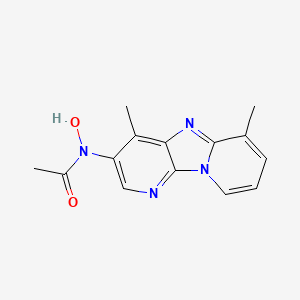
![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
